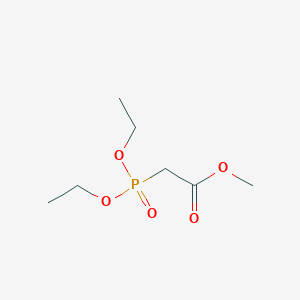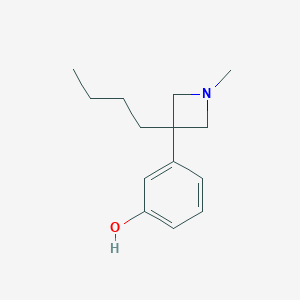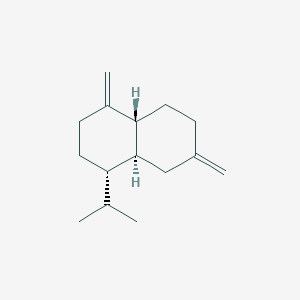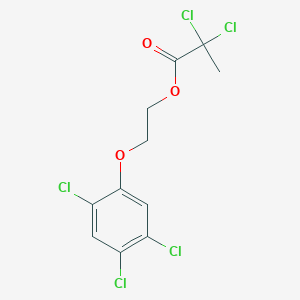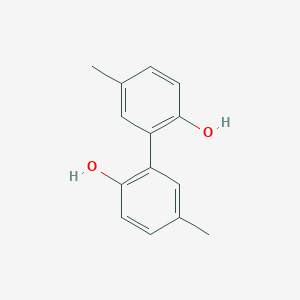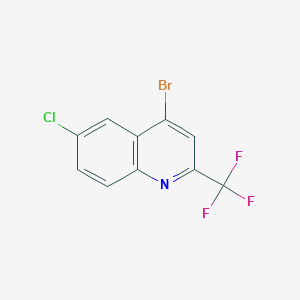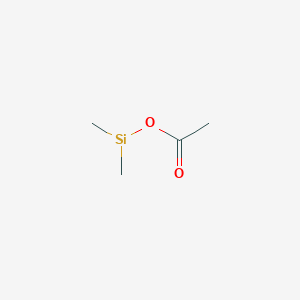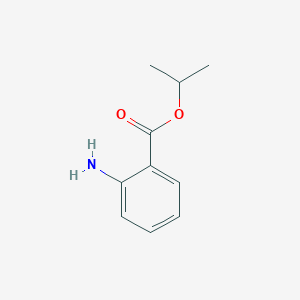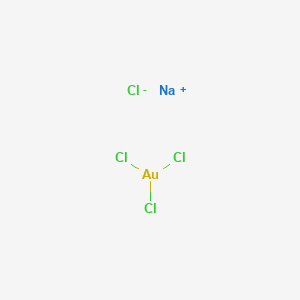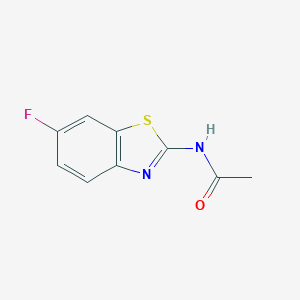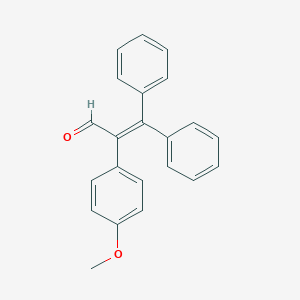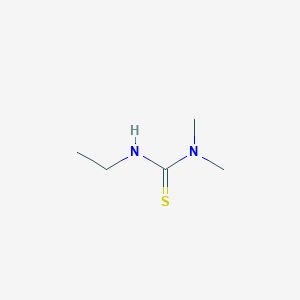
2-Butenediol 1,4-diacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenediol 1,4-diacrylate, also known as diacrylate, is a chemical compound that belongs to the class of dienes. It is widely used in the field of polymer chemistry due to its ability to polymerize with a variety of monomers. Diacrylate is a versatile compound that has a wide range of applications in various fields, including the biomedical industry, electronics, and coatings.
作用機序
The mechanism of action of 2-Butenediol 1,4-diacrylate involves the polymerization of the compound with a variety of monomers. The resulting polymer is a cross-linked network that has unique physical and chemical properties. The polymerization reaction is initiated by the presence of a free radical initiator, which generates free radicals that react with the monomers to form the polymer.
生化学的および生理学的効果
Diacrylate has been shown to have low toxicity and is generally considered safe for use in biomedical applications. However, studies have shown that exposure to 2-Butenediol 1,4-diacrylate can cause skin irritation and allergic reactions in some individuals. Therefore, proper safety precautions should be taken when handling 2-Butenediol 1,4-diacrylate.
実験室実験の利点と制限
The advantages of using 2-Butenediol 1,4-diacrylate in lab experiments include its versatility and ability to polymerize with a variety of monomers. This makes it a useful compound for the development of new materials with unique properties. However, the limitations of 2-Butenediol 1,4-diacrylate include its low solubility in water and its tendency to form cross-linked networks, which can make it difficult to control the properties of the resulting polymer.
将来の方向性
There are many future directions for research involving 2-Butenediol 1,4-diacrylate. One area of research is the development of new materials for use in the biomedical industry, including drug delivery and tissue engineering. Another area of research is the development of new coatings and adhesives for use in the electronics industry. Additionally, research can be focused on improving the properties of 2-Butenediol 1,4-diacrylate-based materials, including their mechanical strength and biocompatibility.
合成法
The synthesis of 2-Butenediol 1,4-2-Butenediol 1,4-diacrylate can be achieved through the reaction of butenediol with acryloyl chloride. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is a clear, viscous liquid that is soluble in most organic solvents.
科学的研究の応用
Diacrylate is widely used in scientific research due to its ability to polymerize with a variety of monomers. This makes it a useful compound for the development of new materials with unique properties. Diacrylate is commonly used in the synthesis of hydrogels, which have a wide range of applications in the biomedical industry, including drug delivery and tissue engineering.
特性
CAS番号 |
18621-76-6 |
|---|---|
製品名 |
2-Butenediol 1,4-diacrylate |
分子式 |
C10H12O4 |
分子量 |
196.2 g/mol |
IUPAC名 |
4-prop-2-enoyloxybut-2-enyl prop-2-enoate |
InChI |
InChI=1S/C10H12O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-6H,1-2,7-8H2 |
InChIキー |
ZJWKFUBDXPALAF-UHFFFAOYSA-N |
異性体SMILES |
C=CC(=O)OC/C=C/COC(=O)C=C |
SMILES |
C=CC(=O)OCC=CCOC(=O)C=C |
正規SMILES |
C=CC(=O)OCC=CCOC(=O)C=C |
その他のCAS番号 |
18621-76-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




